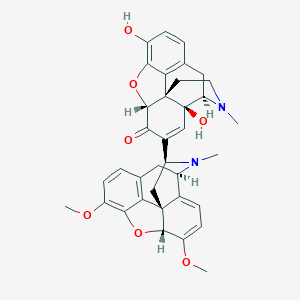
Somniferine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somniferine is a naturally occurring alkaloid found in the seeds of Papaver somniferum, commonly known as the opium poppy. It was first isolated in 1929 by French chemist Louis Lewin. Somniferine is a member of the benzylisoquinoline alkaloid family, which also includes morphine and codeine. It has been the subject of scientific research for its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of somniferine is not fully understood. It is thought to act on the central nervous system by binding to opioid receptors, which are involved in the regulation of pain, mood, and addiction. Somniferine has been shown to have a lower affinity for opioid receptors than morphine, which may contribute to its weaker analgesic effects.
Effets Biochimiques Et Physiologiques
Somniferine has been shown to have analgesic and sedative effects in animal models. It has also been shown to have anti-inflammatory properties. Somniferine has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its mood-regulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of somniferine for lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. However, one limitation is that it is present in low quantities in the opium poppy, which may make it difficult to obtain in large quantities for research purposes.
Orientations Futures
There are several potential future directions for research on somniferine. One area of interest is its potential use as a treatment for addiction and withdrawal symptoms. Another area of interest is its potential use as a pain reliever with fewer side effects than opioids. Further research is needed to fully understand the pharmacological properties of somniferine and its potential applications in medicine.
Applications De Recherche Scientifique
Somniferine has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and sedative effects. It has also been investigated for its potential use as a treatment for addiction and withdrawal symptoms.
Propriétés
Numéro CAS |
117611-63-9 |
|---|---|
Nom du produit |
Somniferine |
Formule moléculaire |
C36H36N2O7 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-6-[(2S,4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-yl]-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1 |
Clé InChI |
JQGBUIZIHWUPHT-CSVNJIPGSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4C(=O)C(=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[C@@H]6C[C@]78[C@@H]9C(=CC=C7[C@H](N6C)CC1=C8C(=C(C=C1)OC)O9)OC |
SMILES |
CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC |
SMILES canonique |
CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC |
Synonymes |
SOMNIFERINE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)
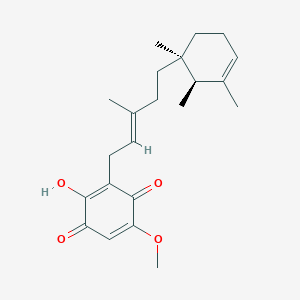

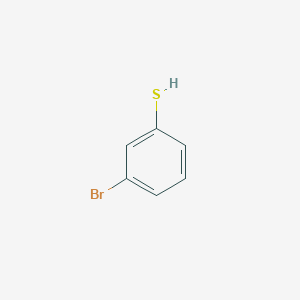
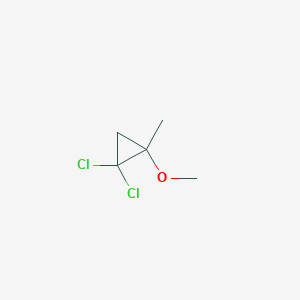
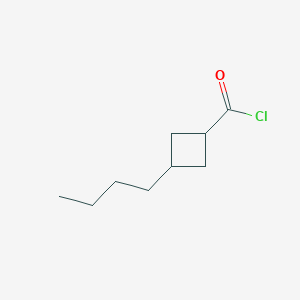
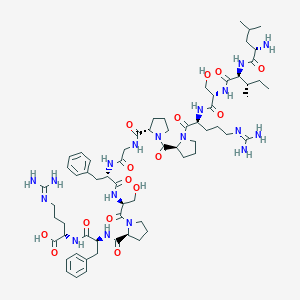
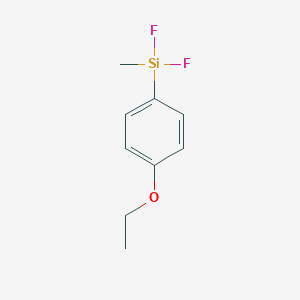
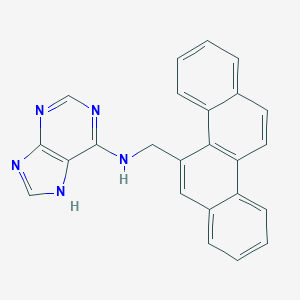
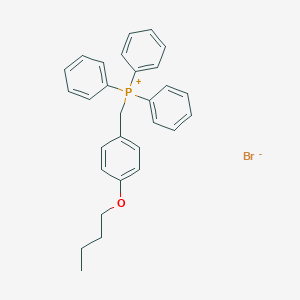
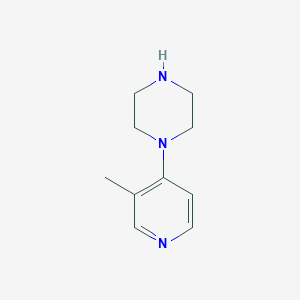
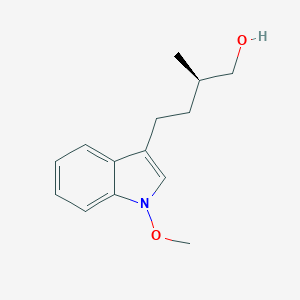
![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)
![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet](/img/structure/B44593.png)